9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecanes involves complex chemical procedures, including the Michael addition reaction and Claisen condensation. For example, a divergent synthesis method has been described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the versatility of approaches for synthesizing these compounds (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their diazaspiro backbone, which has been the focus of various studies. X-ray diffraction and NMR techniques are commonly used to elucidate their structures, providing insights into their stereochemical properties and the effects of different substitutions on their molecular framework (Zhu, 2011).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, showcasing their reactivity and potential for further modification. For instance, their synthesis often involves Michael addition and spirocyclization reactions, highlighting their capacity for forming complex structures with significant biological relevance (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. These properties are influenced by their molecular structure and can be studied using various spectroscopic and crystallographic methods to gain a deeper understanding of their characteristics.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interactions with biological targets, are essential for their potential therapeutic applications. The design and synthesis of these compounds are often guided by their intended biological activity, such as antihypertensive effects, which are achieved through specific molecular interactions (Clark et al., 1983).
科学的研究の応用
Synthesis and Chemical Properties
- The compound belongs to a class of substances known for their synthesis through innovative chemical reactions, including double Michael addition reactions. This method allows for the efficient synthesis of nitrogen-containing spiro heterocycles, which are significant due to their complex structure and potential biological activities (Aggarwal et al., 2014). Additionally, the solid-phase synthesis technique has been applied to produce diazaspirocycles, showcasing the adaptability of synthetic methods for creating these compounds (Macleod et al., 2006).
Biological Activity and Applications
- Research into diazaspirocycles like this compound reveals their potential in treating various medical conditions. For example, certain derivatives have shown significant antihypertensive activity, suggesting a role in managing hypertension through mechanisms such as alpha 1-adrenoceptor blockade (Clark et al., 1983). Moreover, some compounds in this class have been identified as CCR8 antagonists, indicating their potential use in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).
Structural and Photophysical Studies
- The structural and photophysical properties of diazaspiro compounds have been explored, revealing their solvatochromic behavior and providing insights into their interaction with solvents. Such studies are crucial for understanding the compounds' behavior in various environments, which is essential for their application in pharmaceuticals (Aggarwal & Khurana, 2015).
特性
IUPAC Name |
9-[(1-methylindol-6-yl)methyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-25-11-7-20-5-4-19(15-22(20)25)16-26-12-9-24(10-13-26)8-6-23(28)27(18-24)17-21-3-2-14-29-21/h4-5,7,11,15,21H,2-3,6,8-10,12-14,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLPKNSYNOIXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CN3CCC4(CCC(=O)N(C4)CC5CCCO5)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。